molecular formula C9H11NS2 B14013747 Benzyl methylcarbamodithioate CAS No. 19594-25-3

Benzyl methylcarbamodithioate

Cat. No.: B14013747
CAS No.: 19594-25-3
M. Wt: 197.3 g/mol
InChI Key: BVBCEEGYULUZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl methylcarbamodithioate is an organic compound with the molecular formula C₉H₁₁NS₂ It is known for its unique structure, which includes a benzyl group attached to a methylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl methylcarbamodithioate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with potassium methylcarbamodithioate in the presence of a suitable solvent. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Complexation with Metal Ions

Benzyl methylcarbamodithioate acts as a chelating agent, forming stable complexes with transition metals like Hg(II). The reaction involves coordination through sulfur and nitrogen atoms, as demonstrated in spectrophotometric studies .

Key Findings :

  • Stoichiometry : Job’s method confirmed a 1:1 metal-to-ligand ratio for Hg(II) complexes .

  • Absorption Spectra : Complex formation caused a distinct absorption band at 325 nm, correlating with ligand-to-metal charge transfer .

  • Analytical Parameters :

ParameterValue
Detection Limit (Hg²⁺)0.02 µg mL⁻¹
Linear Range (Hg²⁺)0.25 – 3 µg mL⁻¹
Correlation Coefficient0.9993

This complexation underpins its use in cloud point extraction for mercury detection .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :
Benzyl methylcarbamodithioate+H2OBenzylmethylamine+Carbon Disulfide+CO2\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Benzylmethylamine}+\text{Carbon Disulfide}+\text{CO}_2
This reaction is facilitated by protonation of the dithiocarbamate group.

Alkaline Hydrolysis :
In basic media, cleavage of the C=S bond occurs, yielding thiourea derivatives and benzyl alcohol.

Oxidation Reactions

Oxidation of the dithiocarbamate group produces sulfoxides or sulfones, depending on the oxidizing agent:

\text{R}_2\text{NCS}_2^-+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{NC S O}\(\text{Sulfoxide})
\text{R}_2\text{NC S O}+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{NC O O}\(\text{Sulfone})

These transformations alter the compound’s electronic properties, impacting its chelating efficiency .

Nucleophilic Substitution

The sulfur atoms in the dithiocarbamate group are nucleophilic, enabling reactions with alkyl halides:

Benzyl methylcarbamodithioate+R XR S C S NR2+HX\text{this compound}+\text{R X}\rightarrow \text{R S C S NR}_2+\text{HX}

This reactivity is exploited to synthesize derivatives for pharmacological studies, particularly acetylcholinesterase inhibitors.

Interaction with Enzymes

This compound inhibits enzymes like acetylcholinesterase through:

  • Sulfur Coordination : Binding to the enzyme’s active site via sulfur atoms.

  • Covalent Modification : Formation of stable enzyme-inhibitor complexes, disrupting catalytic activity.

Stability Under Environmental Conditions

The compound degrades in UV light via radical-mediated pathways, producing benzyl mercaptan and methylamine as byproducts .

Scientific Research Applications

Benzyl methylcarbamodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl methylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl methylcarbamate
  • Benzyl thiocarbamate
  • Methylcarbamodithioic acid

Uniqueness

Benzyl methylcarbamodithioate is unique due to its specific combination of a benzyl group and a methylcarbamodithioate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts.

Properties

CAS No.

19594-25-3

Molecular Formula

C9H11NS2

Molecular Weight

197.3 g/mol

IUPAC Name

benzyl N-methylcarbamodithioate

InChI

InChI=1S/C9H11NS2/c1-10-9(11)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)

InChI Key

BVBCEEGYULUZFK-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)SCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.